molecular formula C12H19N3O4S B14502924 8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid CAS No. 64444-88-8

8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid

Cat. No.: B14502924
CAS No.: 64444-88-8
M. Wt: 301.36 g/mol
InChI Key: JKTKWPKFDPWWBN-UHFFFAOYSA-N
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Description

8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid is an organic compound that features a unique combination of an imidazole ring and an octanoic acid chain The imidazole ring is substituted with a methyl group and a nitro group, which are known to impart specific chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The imidazole ring can undergo substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or alkylating agents.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: Products depend on the substituent introduced, such as halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The imidazole ring can bind to metal ions in enzymes, inhibiting their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid is unique due to its combination of a long-chain fatty acid and an imidazole ring with a nitro group. This structure imparts specific chemical and biological properties that are not found in simpler imidazole derivatives .

Properties

CAS No.

64444-88-8

Molecular Formula

C12H19N3O4S

Molecular Weight

301.36 g/mol

IUPAC Name

8-(1-methyl-5-nitroimidazol-2-yl)sulfanyloctanoic acid

InChI

InChI=1S/C12H19N3O4S/c1-14-10(15(18)19)9-13-12(14)20-8-6-4-2-3-5-7-11(16)17/h9H,2-8H2,1H3,(H,16,17)

InChI Key

JKTKWPKFDPWWBN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1SCCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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